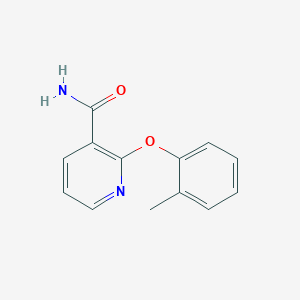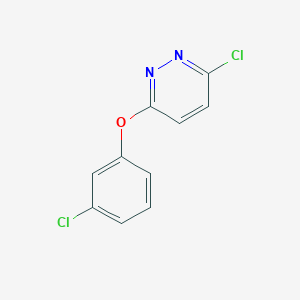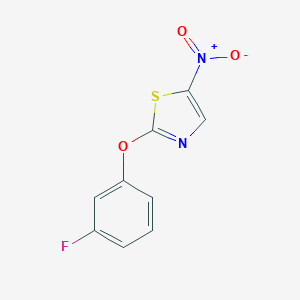
1H-苯并咪唑-2-基 3-氯苄基硫醚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-benzimidazol-2-yl 3-chlorobenzyl sulfide is a heterocyclic compound that features a benzimidazole ring fused with a 3-chlorobenzyl sulfide group.
科学研究应用
1H-benzimidazol-2-yl 3-chlorobenzyl sulfide has a wide range of scientific research applications:
作用机制
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects . For instance, some benzimidazole derivatives have been found to inhibit various enzymes, disrupting the normal functioning of pathogens and leading to their death .
Biochemical Pathways
These could include pathways involved in cell division, protein synthesis, and metabolic processes, among others .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability and stability . The exact properties would depend on the specific structural features of the compound and could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations.
Result of Action
Based on the known activities of benzimidazole derivatives, the effects could include disruption of essential biochemical processes in pathogens (in the case of antimicrobial and antiparasitic activity), inhibition of cell division (in the case of anticancer activity), or modulation of specific receptors or enzymes (in the case of antihypertensive and anti-inflammatory activity) .
生化分析
Biochemical Properties
1H-benzimidazol-2-yl 3-chlorobenzyl sulfide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes that are crucial for the survival of parasitic organisms, thereby exhibiting antiparasitic activity . Additionally, 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide can modulate the activity of antioxidant enzymes, contributing to its potential therapeutic effects .
Cellular Effects
The effects of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways that regulate cell survival and death . Furthermore, 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide can modulate the expression of genes involved in oxidative stress responses, further contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can also have biological activity. Long-term studies have shown that 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as antiparasitic and anticancer activities, without causing significant toxicity . At higher doses, 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide can induce toxic effects, including liver and kidney damage . These dosage-dependent effects are important for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
1H-benzimidazol-2-yl 3-chlorobenzyl sulfide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of active and inactive metabolites . The metabolic flux and levels of metabolites can be influenced by the presence of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . The localization and accumulation of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide in specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
1H-benzimidazol-2-yl 3-chlorobenzyl sulfide exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on DNA replication, gene expression, and oxidative stress responses . Post-translational modifications and targeting signals play a crucial role in directing 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide to these subcellular locations .
准备方法
The synthesis of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other electrophiles, followed by the introduction of the 3-chlorobenzyl sulfide group. Common synthetic routes include:
Condensation Reaction: o-phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Introduction of Sulfide Group: The benzimidazole core is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the sulfide group.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1H-benzimidazol-2-yl 3-chlorobenzyl sulfide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzimidazoles .
相似化合物的比较
1H-benzimidazol-2-yl 3-chlorobenzyl sulfide can be compared with other benzimidazole derivatives:
1H-benzimidazol-2-yl hydrazones: These compounds also exhibit antiparasitic and antioxidant activities but differ in their chemical structure and specific applications.
1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines: These compounds have antibacterial and cytotoxicity activities.
The uniqueness of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide lies in its specific combination of the benzimidazole ring and the 3-chlorobenzyl sulfide group, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-11-5-3-4-10(8-11)9-18-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLPTTOTMHNCPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[2,4-Dichlorophenoxy]-5-nitrothiazole](/img/structure/B427889.png)

